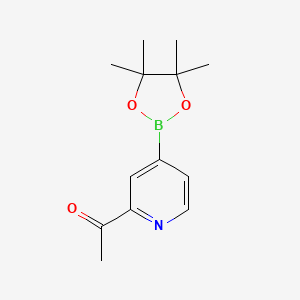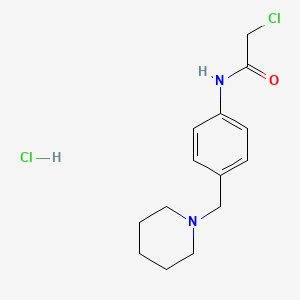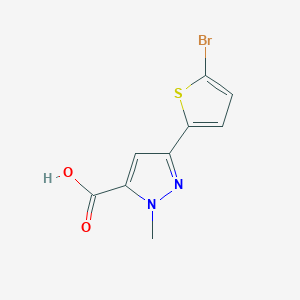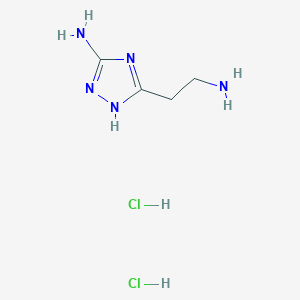
3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride
Descripción general
Descripción
The compound “3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride” is a salt of a triazole derivative. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .
Molecular Structure Analysis
The molecule likely contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also has an ethylamine group attached, which could influence its reactivity and interactions .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions, such as nucleophilic substitutions and reductions. The presence of multiple nitrogen atoms makes them excellent ligands for metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, triazoles are stable compounds. They have a high melting point and are soluble in polar solvents .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of diverse 1,2,4-triazole derivatives. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with antimicrobial activities by reacting various ester ethoxycarbonylhydrazones with primary amines. Similarly, Karami et al. (2020) utilized 3-aminotriazole, aldehydes, and ketene N,S-acetal in a cyclocondensation reaction to synthesize novel triazolo[1,5-a]pyrimidine scaffolds, highlighting the compound's versatility in creating heterocyclic structures with potential biological applications (Bektaş et al., 2007; Karami et al., 2020).
Antimicrobial Activities
The synthesized 1,2,4-triazole derivatives have been evaluated for their antimicrobial properties, with some compounds exhibiting good to moderate activities against various microorganisms. This finding suggests the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Development of Triazole-Based Scaffolds
Triazole-based scaffolds are valuable in medicinal chemistry due to their structural similarity to the adenine base of DNA, making them suitable for creating bioactive compounds. The compound under discussion is instrumental in developing these scaffolds, which can lead to the discovery of new drugs with enhanced efficacy and specificity. The study by Ferrini et al. (2015) on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds highlights the compound's role in overcoming challenges in the synthesis of triazole amino acids, paving the way for the development of peptidomimetics and biologically active compounds (Ferrini et al., 2015).
Industrial Applications
Triazoles, including derivatives of the compound , find applications in agriculture, medicine, and high-energy materials. They serve as raw materials in the production of plant protection products, medicinal drugs with hepatoprotective, antioxidant, and anti-ischemic activities, and in the manufacturing of explosives and propellants. This versatility underlines the compound's significance beyond scientific research, impacting various industrial sectors (Nazarov et al., 2022).
Mecanismo De Acción
Propiedades
IUPAC Name |
5-(2-aminoethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.2ClH/c5-2-1-3-7-4(6)9-8-3;;/h1-2,5H2,(H3,6,7,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKJGECUPKBBPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NC(=NN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




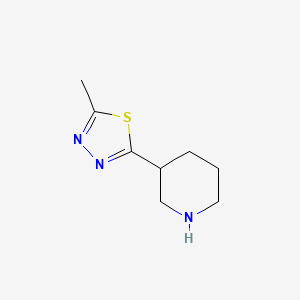
![1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1519731.png)

![2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid](/img/structure/B1519738.png)
![(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B1519739.png)

